molecular formula C20H26N2O6S B2899579 N-(4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 1797079-04-9

N-(4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide

Cat. No.: B2899579
CAS No.: 1797079-04-9
M. Wt: 422.5
InChI Key: AZHLSYZTCITUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfamoyl group, a hydroxyethyl group, and a dimethoxyphenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide typically involves multiple steps:

    Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate reagent to form the hydroxyethyl intermediate.

    Sulfamoylation: The hydroxyethyl intermediate is then reacted with a sulfamoyl chloride derivative under basic conditions to introduce the sulfamoyl group.

    Coupling with 3-Methylphenylpropionamide: The final step involves coupling the sulfamoyl intermediate with 3-methylphenylpropionamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfamoyl group can be reduced to an amine.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes, potentially inhibiting their activity. The hydroxyethyl group may facilitate binding to biological receptors, while the dimethoxyphenyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)acetamide
  • N-(4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)butyramide

Uniqueness

N-(4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential therapeutic applications, setting it apart from similar compounds.

Properties

IUPAC Name

N-[4-[[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]sulfamoyl]-3-methylphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6S/c1-5-20(24)22-15-7-9-19(13(2)10-15)29(25,26)21-12-16(23)14-6-8-17(27-3)18(11-14)28-4/h6-11,16,21,23H,5,12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHLSYZTCITUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC(=C(C=C2)OC)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.